

m-PEG6-acid structure and synthesis

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Compound of Interest

Compound Name: *m-PEG6-acid*
Cat. No.: B609278

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Chemical Structure and Properties

m-PEG6-acid, systematically named 2,5,8,11,14,17-hexaoxanonadecan-19-oic acid, is a monodisperse polyethylene glycol (PEG) derivative. It features a terminal methoxy group, which is chemically inert, and a terminal carboxylic acid group that allows for covalent modification.^{[1][2]} The six-unit PEG chain imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic profile of conjugated molecules.^{[2][3]}

The key physical and chemical properties of **m-PEG6-acid** are summarized in the table below.

Property	Value	References
Molecular Formula	C ₁₄ H ₂₈ O ₈	[2][4][5]
Molecular Weight	324.37 g/mol	[4][5]
CAS Number	1347750-72-4	[2][5]
Appearance	Colorless to pale yellow viscous oil	[6]
Purity	Typically >95%	[2][5]
Solubility	Soluble in Water, DMSO, DMF, Dichloromethane	[7]
Storage Conditions	Store at -20°C, protect from light	[2]

Synthesis of m-PEG6-acid

A common and effective method for the synthesis of **m-PEG6-acid** is through the oxidation of the corresponding primary alcohol, hexaethylene glycol monomethyl ether.[6] The following protocol details a synthesis via Jones oxidation.

Experimental Protocol: Jones Oxidation

Materials:

- Hexaethylene glycol monomethyl ether
- Chromium trioxide (CrO_3)
- Concentrated sulfuric acid (H_2SO_4)
- Acetone
- Isopropanol
- Dichloromethane (CH_2Cl_2)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel (230-400 mesh)
- Ethyl acetate
- Hexanes

Procedure:

- Preparation of Jones Reagent: In a flask submerged in an ice bath, cautiously add 4.5 g of chromium trioxide to a mixture of 3.9 mL of concentrated sulfuric acid and 20 mL of

deionized water. Stir the mixture until the solid has completely dissolved. The resulting solution will have a deep orange-red color.[6]

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g of hexaethylene glycol monomethyl ether in 100 mL of acetone. Cool this solution to 0°C using an ice bath.[6]
- Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol over 30-45 minutes. It is crucial to maintain the reaction temperature below 10°C during the addition. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The color of the reaction mixture will transition from orange-red to a greenish-brown precipitate.[6]
- Quenching and Work-up: Cool the reaction mixture back down to 0°C. Carefully add isopropanol dropwise to quench any excess oxidant, which will result in a more uniform green color. Remove the acetone under reduced pressure using a rotary evaporator. To the remaining aqueous slurry, add 100 mL of deionized water and extract the product with dichloromethane (3 x 100 mL). Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).[6]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to yield the crude product.[6]
- Purification: The crude **m-PEG6-acid** can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 50% ethyl acetate and gradually increasing to 100%) can be used as the mobile phase. Fractions containing the desired product are identified by thin-layer chromatography, collected, and the solvent is removed under reduced pressure to yield the pure product as a viscous oil.[6]

Expected Yield and Characterization

Parameter	Expected Value
Yield	60-75%
Purity	>95% (by NMR)
Appearance	Colorless to pale yellow viscous oil

The structure and purity of the synthesized **m-PEG6-acid** can be confirmed by spectroscopic methods.[6]

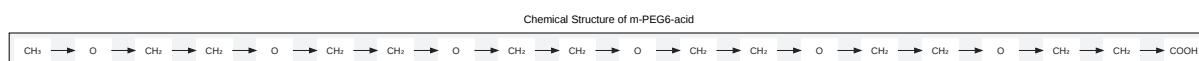
Technique	Expected Results
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 3.38 (s, 3H, -OCH ₃), 3.55-3.75 (m, 20H, -O-CH ₂ -CH ₂ -O-), 4.15 (t, 2H, -CH ₂ -COOH), ~10-12 (br s, 1H, -COOH)
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): 59.0 (-OCH ₃), 68.5-72.0 (-O-CH ₂ -CH ₂ -O-), 176.0 (-COOH)

Applications in Drug Development

The terminal carboxylic acid of **m-PEG6-acid** is a versatile functional group for conjugation to primary amines in biomolecules.^{[2][3]} This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).^[1]

A primary application of **m-PEG6-acid** and similar PEG linkers is in the construction of Proteolysis Targeting Chimeras (PROTACs).^[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.^{[8][9]} The PEG linker in a PROTAC serves to connect the target protein-binding ligand to the E3 ligase-binding ligand, and its length and hydrophilicity are critical for optimizing the formation and stability of the ternary complex.^[9]

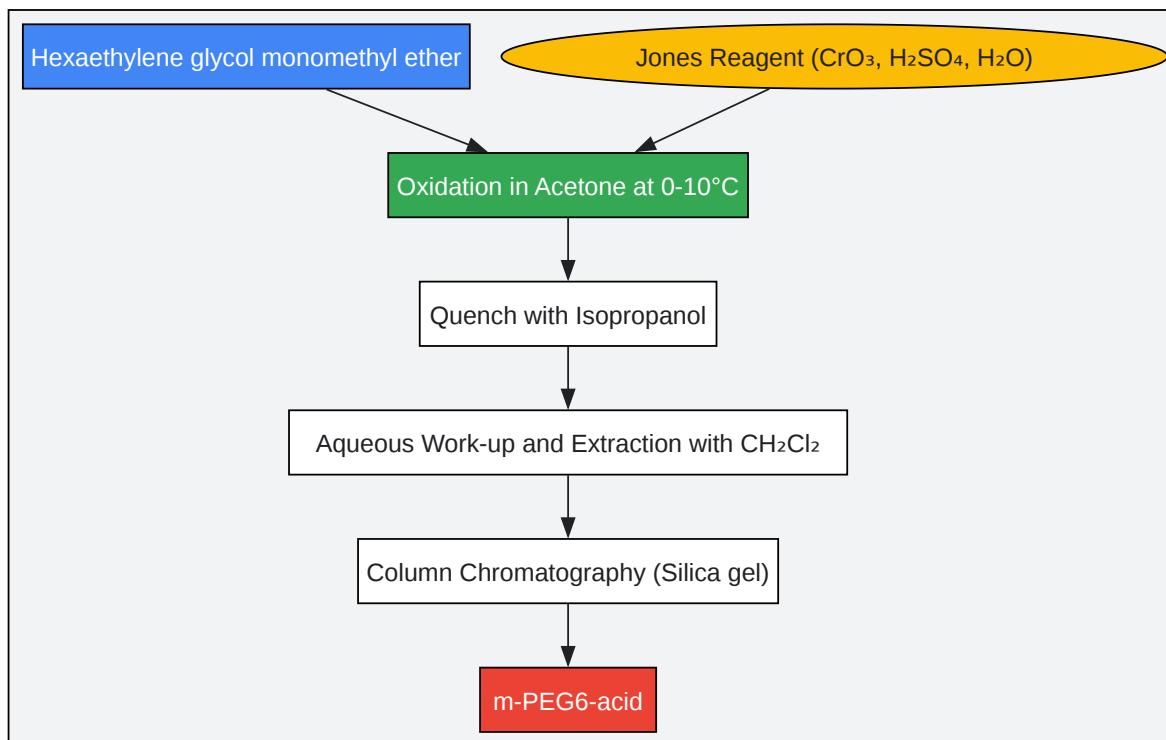
Visualizations



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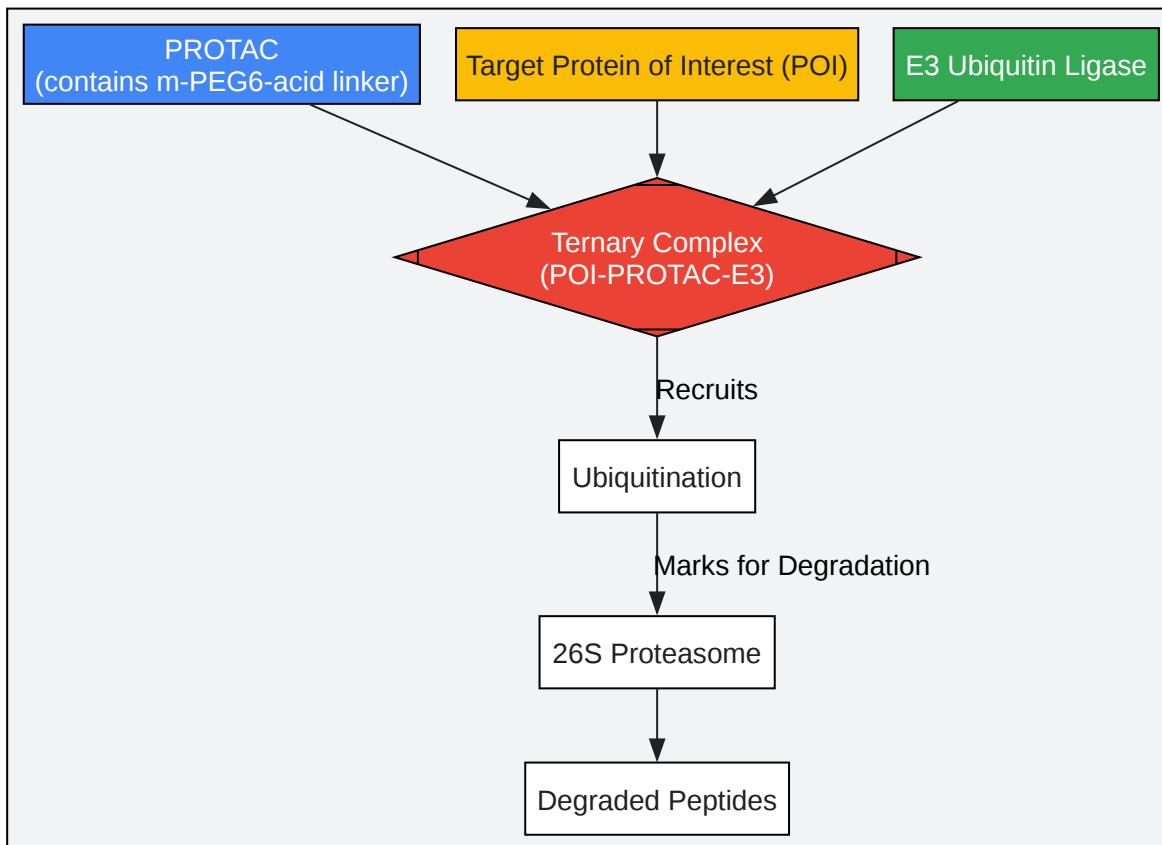
Caption: Chemical structure of **m-PEG6-acid**.

Synthesis Workflow for m-PEG6-acid

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Caption: General workflow for the synthesis of **m-PEG6-acid**.

PROTAC-Mediated Protein Degradation Pathway

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Caption: Role of a PEG linker in a PROTAC's mechanism of action.

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- To cite this document: BenchChem. [m-PEG6-acid structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609278#m-peg6-acid-structure-and-synthesis>]

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